1-{[(4-Ethoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL
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Overview
Description
1-{[(4-Ethoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is a complex organic compound that belongs to the class of dibenzofurans This compound is characterized by the presence of an ethoxyphenyl group, an imino group, and a tetrahydrodibenzo[B,D]furan core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Ethoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL typically involves the following steps:
Formation of the imine: The reaction between 4-ethoxybenzaldehyde and an amine under acidic or basic conditions leads to the formation of the imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable dibenzofuran precursor under controlled conditions to form the desired compound.
Common reagents used in these reactions include acids or bases for imine formation and catalysts for the cyclization step. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Ethoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acidic or basic catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(4-Ethoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{[(4-Ethoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(3-Methylphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL
- 1-{[(4-Methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL
- 1-{[(4-Chlorophenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL
Uniqueness
1-{[(4-Ethoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)iminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol |
InChI |
InChI=1S/C21H21NO3/c1-2-24-15-9-7-14(8-10-15)22-13-17-18(23)11-12-20-21(17)16-5-3-4-6-19(16)25-20/h7-13,23H,2-6H2,1H3 |
InChI Key |
QQZXIRINGJAGQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(C=CC3=C2C4=C(O3)CCCC4)O |
Origin of Product |
United States |
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